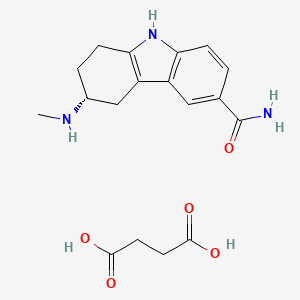

Frovatriptan Succinate

Descripción

Propiedades

IUPAC Name |

butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTHWNUUXINXHN-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166543 | |

| Record name | Frovatriptan succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158930-09-7, 158930-17-7 | |

| Record name | Frovatriptan succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158930097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Frovatriptan succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-(R)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FROVATRIPTAN SUCCINATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36K05YF32G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of Frovatriptan Succinate

Serotonin (B10506) Receptor Binding Profile and Selectivity

Frovatriptan's efficacy is rooted in its specific interactions with various serotonin receptor subtypes.

High Affinity for 5-HT1B Receptors

Frovatriptan (B193164) demonstrates a high binding affinity for the 5-HT1B receptor subtype. nih.govnih.govsemanticscholar.org This interaction is a key component of its antimigraine activity. In fact, frovatriptan is considered one of the most potent agonists for the 5-HT1B receptor among triptan medications. semanticscholar.orgdovepress.com

High Affinity for 5-HT1D Receptors

Similarly, frovatriptan exhibits a high affinity for 5-HT1D receptors. nih.govnih.govsemanticscholar.org The combined agonism at both 5-HT1B and 5-HT1D receptors is believed to be the primary driver of its therapeutic effect in migraine. drugbank.comdrugs.com

Moderate Affinity for 5-HT1A, 5-HT1F, and 5-HT7 Receptors

Beyond its primary targets, frovatriptan shows a moderate affinity for 5-HT1A, 5-HT1F, and 5-HT7 receptors. nih.govsemanticscholar.org While its interaction with 5-HT1A and 5-HT1F receptors is noted, its affinity for the 5-HT7 receptor is a distinguishing feature compared to some other triptans. semanticscholar.org This interaction with the 5-HT7 receptor has been associated with coronary artery relaxation in animal models. semanticscholar.orgmedchemexpress.com

Receptor Selectivity over Other Neurotransmitter Systems

A crucial aspect of frovatriptan's pharmacological profile is its high selectivity. It shows more than 10-fold selectivity for 5-HT1B and 5-HT1D receptors over 5-HT1A, 5-HT1F, and 5-HT7 receptors. medchemexpress.com Furthermore, it exhibits over 1000-fold selectivity over a range of other receptor types, including other serotonin receptors, dopamine, histamine (B1213489) H1, and α1-adrenoceptors. medchemexpress.com Notably, frovatriptan has no significant affinity for benzodiazepine (B76468) binding sites or effects on GABAA mediated channel activity. drugbank.comfda.gov

Table 1: Frovatriptan Succinate (B1194679) Receptor Binding Affinity

| Receptor Subtype | Affinity Level |

| 5-HT1B | High nih.govnih.govsemanticscholar.org |

| 5-HT1D | High nih.govnih.govsemanticscholar.org |

| 5-HT1A | Moderate nih.govsemanticscholar.org |

| 5-HT1F | Moderate nih.govsemanticscholar.org |

| 5-HT7 | Moderate nih.govsemanticscholar.org |

| GABAA | No significant affinity drugbank.comfda.gov |

| Benzodiazepine | No significant affinity drugbank.comfda.gov |

| Dopamine | Low affinity medchemexpress.com |

| Histamine H1 | Low affinity medchemexpress.com |

| α1-Adrenoceptor | Low affinity medchemexpress.com |

Proposed Mechanisms of Antimigraine Action

The therapeutic benefit of frovatriptan in migraine is attributed to its ability to induce selective vasoconstriction of certain blood vessels in the head.

Selective Vasoconstriction of Extracerebral and Intracranial Arteries

The prevailing theory behind frovatriptan's antimigraine effect is its action on the extracerebral and intracranial arteries. drugbank.comfda.gov Migraine attacks are associated with the excessive dilation of these blood vessels. drugbank.com By acting as an agonist at 5-HT1B receptors located on the smooth muscle of these vessels, frovatriptan induces vasoconstriction, thereby counteracting the painful vasodilation. semanticscholar.orgdovepress.comdrugbank.com Studies have demonstrated that frovatriptan preferentially constricts cerebral blood vessels over coronary arteries, which is a favorable characteristic for cardiovascular safety. nih.govnih.gov In animal studies, frovatriptan has been shown to selectively constrict the carotid vascular bed without significantly affecting blood pressure or coronary resistance. fda.gov This selective vasoconstriction within the cranial vasculature is a cornerstone of its mechanism in alleviating migraine pain. nih.gov

Inhibition of Pro-inflammatory Neuropeptide Release from Trigeminal Nerve Terminals

A crucial element in the pathophysiology of migraine is the activation of the trigeminal nervous system, which leads to the release of pro-inflammatory neuropeptides. rxlist.com These peptides, including calcitonin gene-related peptide (CGRP), contribute to the painful inflammation and vasodilation of cranial blood vessels characteristic of a migraine attack.

Frovatriptan, through its agonist activity at presynaptic 5-HT1D receptors on trigeminal nerve endings, inhibits the release of these vasoactive neuropeptides. nih.govrxlist.comamerihealth.com This action helps to quell the inflammatory cascade and prevent the further sensitization of pain pathways. drugbank.com

Direct Modulation of Trigeminal Nuclei Excitability in the Brainstem

Beyond its peripheral effects on blood vessels and nerve endings, frovatriptan also exerts a direct influence on the central nervous system. drugbank.comnih.gov The trigeminal nuclei in the brainstem are a key relay station for head pain signals. usp.br Frovatriptan's agonism of 5-HT1B/1D receptors in the brainstem is thought to directly inhibit the excitability of these nuclei. drugbank.comnih.gov This central action helps to dampen the transmission of pain signals to higher brain centers, thereby reducing the perception of migraine pain. amerihealth.com

Cerebroselective Vascular Effects and Implications for Cardiovascular Safety

Frovatriptan is characterized by its cerebroselective vascular effects, meaning it preferentially constricts the dilated intracranial arteries involved in migraine over blood vessels in other parts of the body, such as the coronary arteries. nih.govnih.gov This selectivity is a key aspect of its cardiovascular safety profile. nih.gov In preclinical studies using anesthetized dogs and cats, intravenous frovatriptan demonstrated selective constriction of the carotid vascular bed without impacting blood pressure or coronary resistance. fda.gov

While all triptans carry a theoretical risk of coronary vasospasm due to their action on 5-HT1B receptors present in coronary arteries, frovatriptan's high selectivity for cerebral vessels is thought to minimize this risk. nih.govrxlist.com In a study involving migraineurs with or at high risk for coronary artery disease, frovatriptan was not associated with an increase in cardiovascular monitoring abnormalities compared to placebo. nih.gov In fact, the incidence of clinically significant electrocardiogram changes was lower with frovatriptan than with placebo. nih.gov

Comparative Pharmacodynamic Properties within the Triptan Class

The triptan class comprises several molecules, all sharing the same fundamental mechanism of action but differing in their pharmacokinetic and pharmacodynamic profiles. touchneurology.com These differences can influence their clinical use.

Frovatriptan has the highest affinity for the 5-HT1B receptor among the triptans. nih.govoatext.com It also possesses the longest terminal elimination half-life, approximately 26 hours, which is significantly longer than other triptans that have half-lives ranging from 2 to 6 hours. nih.govnih.gov This prolonged duration of action is associated with a lower rate of headache recurrence. nih.govtouchneurology.comnih.gov

In comparative studies, while the initial pain relief may be similar to other triptans, frovatriptan has demonstrated a significantly lower relapse rate. nih.govnih.gov For instance, one study found the recurrence rate at 48 hours to be significantly lower for frovatriptan compared to rizatriptan (B1679398). nih.gov This sustained effect is a distinguishing feature of frovatriptan within its class. oatext.com

Table of Triptan Pharmacodynamic Properties

Pharmacokinetic Investigations of Frovatriptan Succinate

Absorption Dynamics

A study conducted in healthy Chinese subjects also noted that exposure-related pharmacokinetic parameters were consistently higher in female participants compared to males scienceopen.comnih.gov.

| Biological Sex | Absolute Bioavailability (%) |

|---|---|

| Male | ~20% |

| Female | ~30% |

The mean maximum blood concentrations (Cmax) of frovatriptan are typically achieved between 2 to 4 hours after a single oral dose fda.govhres.cadrugs.compaladin-pharma.comnih.govfda.gov. While food does not impact the extent of absorption, it does delay the time to reach peak plasma concentration by approximately one hour fda.govhres.cadrugs.compaladin-pharma.comnih.govfda.gov.

One pharmacokinetic study in healthy Chinese subjects observed a slightly longer Tmax in women (median 3.25–4.5 hours) compared to men (median 2.75–3.0 hours) scienceopen.comnih.govdovepress.com. Another review noted that while the typical Tmax is 2 to 3 hours, around 60% to 70% of the maximum plasma concentration is reached within the first hour of dosing nih.gov.

Distribution Profile

Frovatriptan exhibits low binding to serum proteins fda.govhres.cadrugs.compaladin-pharma.comnih.govfda.govdrugbank.com. Research indicates that approximately 15% of the compound is bound to these proteins in the systemic circulation fda.govhres.cadrugs.compaladin-pharma.comnih.govfda.govdrugbank.comnih.gov. This low level of protein binding suggests that a significant portion of the drug is free and available to distribute to its sites of action nih.gov.

Frovatriptan demonstrates significant distribution into blood cells fda.govhres.canih.gov. The binding to erythrocytes (red blood cells) is reversible and occurs at a rate of approximately 60% at equilibrium fda.govhres.cadrugs.comnih.govfda.govdrugbank.com. This partitioning results in a blood-to-plasma concentration ratio of about 2:1 in both males and females fda.govhres.cadrugs.comnih.govfda.gov. The compound's high volume of distribution also suggests that it may be concentrated in a wide range of tissues or organs beyond the bloodstream nih.govdovepress.com.

The mean steady-state volume of distribution (Vd) of frovatriptan shows a difference between males and females. Following intravenous administration, the Vd is 4.2 L/kg in males and 3.0 L/kg in females fda.govhres.cadrugs.comnih.govfda.govdrugbank.com. In a study with healthy Chinese subjects, the apparent volume of distribution after oral administration (Vz/F) was noted to be lower in females compared to males nih.govdovepress.com.

| Biological Sex | Volume of Distribution (L/kg) |

|---|---|

| Male | 4.2 L/kg |

| Female | 3.0 L/kg |

Affinity for Melanin-Containing Tissues

Studies involving pigmented rats have investigated the potential for frovatriptan and its metabolites to bind to melanin (B1238610). nih.gov Following a single oral administration of radiolabeled frovatriptan, radioactivity in the eye was measured. After 28 days, the level of radioactivity was found to be 87% of the value that was measured after 8 hours. nih.gov This finding suggests that frovatriptan and/or its metabolites may bind to the melanin in the eye. nih.gov The potential for accumulation in melanin-rich tissues over time raises the possibility of toxicity in these tissues with extended use. nih.gov However, in formal toxicity studies, no effects on the retina related to frovatriptan treatment were observed. nih.gov

Biotransformation Pathways

The metabolism of frovatriptan is a key component of its pharmacokinetic profile, primarily occurring in the liver.

In vitro studies have identified the principal enzyme responsible for the metabolism of frovatriptan. fda.govdrugbank.comhres.cahres.ca The cytochrome P450 1A2 (CYP1A2) isoenzyme is the primary metabolic pathway for frovatriptan. nih.govdovepress.comnih.gov Frovatriptan itself is not an inhibitor or inducer of CYP isoenzymes. nih.govdrugs.com

Following the administration of radiolabeled frovatriptan to healthy subjects, several metabolites have been identified in the urine. nih.govfda.govdrugbank.comhres.cadrugs.com These compounds, along with unchanged frovatriptan, account for the substances recovered after metabolism. nih.govfda.govdrugs.com The identified major metabolites include:

Hydroxylated Frovatriptan nih.govfda.govdrugbank.comhres.cadrugs.com

N-Acetyl Desmethyl Frovatriptan nih.govfda.govdrugbank.comhres.cadrugs.com

Hydroxylated N-Acetyl Desmethyl Frovatriptan nih.govfda.govdrugbank.comhres.cadrugs.com

Desmethyl Frovatriptan nih.govfda.govdrugbank.comhres.cadrugs.com

The pharmacological activity of frovatriptan's metabolites has been partially characterized. The N-acetyl desmethyl metabolite shows no significant affinity for 5-HT receptors. nih.govfda.govdrugbank.comhres.cahres.cadrugs.com Another metabolite, desmethyl frovatriptan, exhibits a lower affinity for the 5-HT1B/1D receptors when compared to the parent compound, frovatriptan. nih.govfda.govdrugbank.comhres.cahres.cadrugs.com The biological activity of the other metabolites remains unknown. nih.govfda.govdrugbank.comhres.cahres.cadrugs.com

Table 1: Receptor Affinity of Frovatriptan Metabolites

| Metabolite | Receptor Affinity |

|---|---|

| Desmethyl Frovatriptan | Lower affinity for 5-HT1B/1D receptors compared to frovatriptan. nih.govfda.govdrugbank.comhres.cadrugs.com |

| N-Acetyl Desmethyl Frovatriptan | No significant affinity for 5-HT receptors. nih.govfda.govdrugbank.comhres.cadrugs.com |

Elimination Kinetics

The elimination of frovatriptan from the body occurs through a combination of renal and non-renal pathways. The mean terminal elimination half-life is approximately 26 hours in both males and females. fda.govhres.cahres.ca

Following an intravenous dose, the mean total systemic clearance of frovatriptan differs between sexes. In males, the mean clearance is 220 mL/min, while in females it is 130 mL/min. fda.govhres.cahres.cadrugs.com

Renal Clearance: This component accounts for a significant portion of the total clearance. In males, renal clearance is approximately 40% of the total, at a rate of 82 mL/min. fda.govhres.cahres.cadrugs.com In females, it constitutes about 45% of the total clearance, with a rate of 60 mL/min. fda.govhres.cahres.cadrugs.com

Non-Renal Clearance: The remaining portion of the total clearance is attributed to non-renal pathways, primarily hepatic metabolism. This can be calculated as the difference between total clearance and renal clearance.

Table 2: Frovatriptan Systemic Clearance

| Parameter | Males | Females |

|---|---|---|

| Total Systemic Clearance | 220 mL/min fda.govhres.cahres.cadrugs.com | 130 mL/min fda.govhres.cahres.cadrugs.com |

| Renal Clearance | 82 mL/min fda.govhres.cahres.cadrugs.com | 60 mL/min fda.govhres.cahres.cadrugs.com |

| Percentage of Total Clearance (Renal) | ~40% fda.govhres.cahres.cadrugs.com | ~45% fda.govhres.cahres.cadrugs.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Desmethyl Frovatriptan |

| Frovatriptan |

| Frovatriptan Succinate (B1194679) |

| Hydroxylated Frovatriptan |

| Hydroxylated N-Acetyl Desmethyl Frovatriptan |

Terminal Elimination Half-Life (t1/2) and its Role in Sustained Efficacy

Frovatriptan succinate is distinguished by its prolonged terminal elimination half-life (t1/2), which is approximately 26 hours. nih.govnih.govfda.govnih.gov This extended half-life is the longest among the triptan class of medications and is a key factor in its sustained therapeutic effect. nih.govnih.gov The long duration of action may contribute to a lower rate of migraine recurrence. nih.govnih.gov

Studies have shown that the terminal elimination half-life of frovatriptan is consistent across different doses and is not significantly affected by gender. nih.govfda.govhres.canih.gov In a study comparing frovatriptan to rizatriptan (B1679398), the terminal half-life for frovatriptan was significantly longer at 29.3 hours versus 3.2 hours for rizatriptan. nih.gov This pharmacokinetic characteristic is believed to be beneficial for patients who experience migraines of long duration or frequent headache recurrence. nih.govresearchgate.net

The sustained plasma concentrations resulting from the long half-life may provide a more consistent therapeutic effect over a longer period. Research in healthy Chinese volunteers showed a mean t1/2 ranging from 26.47 to 29.53 hours across different single doses. dovepress.com

Excretion Routes (Urinary and Fecal Recovery of Radiolabeled Compound)

The elimination of frovatriptan from the body occurs through both renal and hepatic pathways. nih.gov Following administration, frovatriptan is metabolized, and the resulting metabolites, along with the unchanged drug, are excreted.

After an oral dose, less than 10% of frovatriptan is excreted unchanged in the urine. fda.govhres.cadrugbank.com Renal clearance has been found to account for approximately 40% (82 mL/min) of the total clearance in males and 45% (60 mL/min) in females. fda.govhres.ca The clearance of frovatriptan is handled by both the kidney and the liver, and each organ has enough capacity to compensate if the other is impaired. nih.gov

Pharmacokinetic Variability in Specific Populations

Renal Impairment and its Impact on Frovatriptan Pharmacokinetics

The pharmacokinetics of frovatriptan are not significantly affected by renal impairment. nih.gov In a study involving individuals with creatinine (B1669602) clearance ranging from 16 to 73 mL/min, the systemic exposure (AUC) and elimination half-life of frovatriptan were not significantly different from those in healthy subjects. hpra.ie

Given that less than 10% of an oral dose of frovatriptan is excreted in the urine, it is unlikely that renal impairment would have a substantial impact on its exposure. fda.govhres.ca Consequently, dosage adjustments are generally not considered necessary for patients with mild to severe renal impairment. nih.gov

Hepatic Impairment (Mild, Moderate, Severe) and its Influence on Frovatriptan Systemic Exposure

Frovatriptan is primarily metabolized by the liver. drugs.com In individuals with mild (Child-Pugh 5-6) to moderate (Child-Pugh 7-9) hepatic impairment, the systemic exposure (AUC) to frovatriptan was approximately twice that observed in healthy individuals. drugs.comdrugs.com

Despite this increase in exposure, the resulting blood concentrations were still within the range observed in healthy young and elderly subjects and were considerably lower than levels reached with higher, well-tolerated doses of frovatriptan. hpra.iedrugs.com Therefore, dosage adjustments are not typically required for patients with mild to moderate hepatic impairment. nih.govnih.govdrugs.com The pharmacokinetics of frovatriptan have not been studied in patients with severe hepatic impairment (Child-Pugh grade C), and its use is contraindicated in this population. hres.ca

Age-Related Pharmacokinetic Alterations (Geriatric vs. Younger Adults)

In elderly individuals (ages 65-77), the mean area under the curve (AUC) of frovatriptan was found to be 1.5 to 2-fold higher than in younger adults (ages 21-37). fda.govhres.canih.gov However, there was no significant difference in the time to maximum concentration (tmax) or the terminal elimination half-life (t1/2) between the two age groups. fda.govhres.canih.gov

Despite the observed increase in systemic exposure in the geriatric population, dosage adjustments are generally not considered necessary based on age. nih.govnih.gov

Sex-Related Differences in Bioavailability and Systemic Exposure

Consistent differences in the pharmacokinetics of frovatriptan have been observed between males and females. Bioavailability is higher in females, with an absolute bioavailability of about 30% compared to 20% in males. hres.ca This results in a systemic exposure to frovatriptan that is approximately two-fold greater in females than in males, a difference that is independent of age. fda.govhres.canih.gov

While blood and plasma concentrations of frovatriptan are consistently higher in females, the mean terminal elimination half-life does not differ between sexes. nih.govfda.govhres.canih.gov Studies in both adult and adolescent populations have confirmed that the AUC and Cmax values are about two times higher in females. nih.gov Despite these pharmacokinetic differences, dosage adjustments based on gender are not recommended. nih.gov One potential reason for these differences may be related to the activity of the CYP1A2 enzyme, which is involved in frovatriptan metabolism and is known to have higher activity in men than in women. dovepress.com

Pharmacokinetic Parameters in Specific Populations

Compound Names Mentioned

Impact of Acute Migraine Attacks on Pharmacokinetic Parameters

The pharmacokinetic profile of this compound remains largely unchanged during an acute migraine attack. nih.govnih.gov Studies comparing the pharmacokinetic parameters in migraine patients during an attack to those in a pain-free state, as well as to healthy subjects, have found no significant differences. nih.gov This suggests that the absorption and disposition of frovatriptan are not substantially influenced by the physiological changes that accompany a migraine episode. nih.govnih.gov

A study involving migraine patients demonstrated that key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to maximum plasma concentration (Tmax) were comparable whether frovatriptan was administered during a migraine attack or during a headache-free period. nih.gov This consistency is a notable characteristic, as the efficacy of some other migraine treatments can be affected by migraine-associated gastric stasis, which can delay drug absorption. The terminal half-life of frovatriptan was also found to be similar in both migraine sufferers and healthy individuals. nih.govnih.gov

Table 1: Comparison of Frovatriptan Pharmacokinetic Parameters During and Between Migraine Attacks

| Parameter | During Migraine Attack | Between Migraine Attacks |

|---|---|---|

| Cmax (ng/mL) | Similar | Similar |

| Tmax (hours) | Similar | Similar |

| AUC (ng·h/mL) | Similar | Similar |

| t½ (hours) | ~26 | ~26 |

Data presented in this table is a qualitative summary based on available research findings indicating no significant changes in pharmacokinetic parameters.

Investigation of Racial Differences in Pharmacokinetics

The influence of race on the pharmacokinetics of this compound has not been extensively studied. fda.gov However, some research suggests potential variations in drug exposure between different ethnic groups.

One study conducted in healthy Chinese volunteers indicated that they might experience higher systemic exposure to frovatriptan compared to Caucasians. dovepress.comnih.gov In this study, the AUC and Cmax in Chinese subjects were observed to be higher than those reported in previous studies involving Caucasian populations. nih.gov Specifically, the AUCinf in male and female Chinese subjects was reported as 63.70 h·ng/mL and 135.71 h·ng/mL, respectively, while studies in Caucasians reported values of 42.9 h·ng/mL and 94.0 h·ng/mL for males and females, respectively. nih.gov The Tmax was also slightly longer in Chinese subjects. nih.gov

It has been postulated that these differences could be attributable to variations in the activity of metabolic enzymes, such as Cytochrome P450 1A2 (CYP1A2), which is the primary enzyme responsible for frovatriptan metabolism. dovepress.comnih.gov Some in vitro studies have suggested that CYP1A2 activity may be lower in individuals of Chinese descent compared to Caucasians. dovepress.com However, the clinical significance of these potential differences has not been established, and current evidence is not considered definitive enough to recommend dose adjustments based on race. dovepress.comnih.gov Further research with a larger and more diverse population is necessary to fully elucidate the impact of ethnicity on the pharmacokinetics of this compound. dovepress.comnih.gov

Table 2: Comparison of Frovatriptan Pharmacokinetic Parameters in Chinese and Caucasian Subjects (Single 2.5 mg Dose)

| Parameter | Chinese Subjects (Male) | Caucasian Subjects (Male) | Chinese Subjects (Female) | Caucasian Subjects (Female) |

|---|---|---|---|---|

| Cmax (ng/mL) | Not specified | 4.23 | Not specified | 7.00 |

| Tmax (hours) | 2.75 | 2.3 | 3.25 | 3.0 |

| AUCinf (h·ng/mL) | 63.70 | 42.9 | 135.71 | 94.0 |

Data is compiled from a study in Chinese subjects and compared to previously reported data in Caucasian subjects. nih.gov

Influence of Oral Contraceptives on Frovatriptan Pharmacokinetics

The concurrent use of combined oral contraceptives has been shown to have a discernible impact on the pharmacokinetics of this compound. nih.govfda.govnih.govdrugs.comdrugs.com Retrospective analysis of pharmacokinetic data from various clinical trials has indicated that women taking oral contraceptives exhibit higher plasma concentrations of frovatriptan compared to those not using these medications. fda.govdrugs.comdrugs.com

Specifically, the mean Cmax and AUC of frovatriptan are approximately 30% to 40% higher in oral contraceptive users. nih.govfda.govdrugs.com One review mentioned an increase of about 40% in both Cmax and AUC. nih.gov Another source, referencing the manufacturer's data, consistently reports a 30% increase in both Cmax and AUC. fda.govdrugs.comdrugs.com

The precise mechanism underlying this interaction has not been fully established. drugs.comdrugs.com However, it is hypothesized that the hormonal components of oral contraceptives, particularly estrogen, may play a role. Estrogen is known to be a competitive inhibitor of CYP1A2, the primary enzyme involved in the metabolism of frovatriptan. dovepress.com By inhibiting this enzyme, oral contraceptives may reduce the metabolic clearance of frovatriptan, leading to increased systemic exposure. Despite these pharmacokinetic changes, the interaction is generally not considered to be clinically significant, and no dosage adjustments are typically recommended for women taking frovatriptan concurrently with oral contraceptives. nih.govdrugs.com

Table 3: Effect of Oral Contraceptives on Frovatriptan Pharmacokinetic Parameters

| Pharmacokinetic Parameter | % Increase in Oral Contraceptive Users |

|---|---|

| Mean Cmax | ~30-40% |

| Mean AUC | ~30-40% |

Data reflects the approximate percentage increase in mean maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) of frovatriptan in individuals using oral contraceptives compared to non-users. nih.govfda.govdrugs.com

Clinical Efficacy and Outcome Research of Frovatriptan Succinate

Methodologies in Clinical Efficacy Assessments

The evaluation of frovatriptan (B193164) succinate's efficacy has been primarily conducted through robust clinical trial designs, ensuring a comprehensive understanding of its therapeutic benefits.

The cornerstone of evidence for frovatriptan's efficacy comes from multiple randomized, double-blind, placebo-controlled trials. nih.govnih.gov In three such parallel-group trials involving a total of 2,676 patients, frovatriptan was consistently shown to be superior to placebo for the acute treatment of migraine. nih.gov The headache response at 2 hours post-dosing was significantly greater with frovatriptan compared to placebo. nih.gov Specifically, response rates at 2 and 4 hours were approximately twofold higher than with placebo. nih.gov In these pivotal trials, 2-hour headache response rates for frovatriptan ranged from 37% to 46%, while placebo response rates were between 21% and 27%. nih.gov By 4 hours, the response rates increased to 56%-65% for frovatriptan, compared to 31%-38% for placebo. nih.gov

Beyond the initial placebo-controlled trials, the long-term efficacy and consistency of frovatriptan have been assessed in open-label studies. nih.gov One such study evaluated the tolerability of frovatriptan over a 12-month period, during which 496 patients treated 13,878 migraine attacks. dovepress.com These long-term studies have helped to establish the sustained response and consistent performance of frovatriptan in a setting more reflective of real-world use.

Clinical trials for frovatriptan have utilized standardized primary and secondary endpoints to measure efficacy.

Headache Response: This is often defined as a reduction in headache severity from moderate or severe to mild or no pain. nih.gov In three key placebo-controlled studies, the headache response at 2 hours was significantly greater with frovatriptan (37%-46%) compared to placebo (21%-27%). nih.govnih.gov At 4 hours, the response rates were 56%-65% for frovatriptan and 31%-38% for placebo. nih.gov

Pain-Free Rates: This endpoint signifies the complete resolution of headache pain. For frovatriptan, the percentage of patients who were pain-free at 2 hours ranged from 9% to 14%, and at 4 hours, it was 27% to 32%. nih.gov This was significantly better than placebo, which had pain-free rates of 2%-3% at 2 hours and 9%-14% at 4 hours. nih.gov

Sustained Response: This is a measure of both initial efficacy and the prevention of headache recurrence, typically defined as having a headache response at 4 hours with no recurrence within 24 hours. nih.gov Across studies, 47% to 51% of patients in the frovatriptan group achieved a sustained response, compared with 22% to 27% of those in the placebo group. nih.gov

| Endpoint | Time Point | Frovatriptan | Placebo |

|---|---|---|---|

| Headache Response | 2 Hours | 37% - 46% | 21% - 27% |

| Headache Response | 4 Hours | 56% - 65% | 31% - 38% |

| Pain-Free | 2 Hours | 9% - 14% | 2% - 3% |

| Pain-Free | 4 Hours | 27% - 32% | 9% - 14% |

| Sustained Response | 24 Hours | 47% - 51% | 22% - 27% |

A key characteristic of frovatriptan, attributed to its long elimination half-life of approximately 26 hours, is its low rate of headache recurrence. nih.govnih.gov In placebo-controlled trials, the 24-hour headache recurrence rate with frovatriptan was low, ranging from 10% to 25%. nih.gov In some studies, the recurrence rate for frovatriptan was as low as 9% to 14%. nih.gov Comparative studies have also highlighted this advantage. For instance, a pooled analysis of three studies showed that frovatriptan had significantly lower headache recurrence rates over 48 hours (27%) compared to other triptans (40%). youtube.com In a direct comparison with rizatriptan (B1679398), the number of recurrent episodes at 48 hours was significantly higher for rizatriptan-treated patients (55.6%) compared to those treated with frovatriptan (27.8%). nih.gov

| Comparison | Time Frame | Frovatriptan Recurrence Rate | Comparator Recurrence Rate |

|---|---|---|---|

| vs. Placebo | 24 Hours | 10% - 25% | 24% - 31% |

| vs. Other Triptans (Pooled) | 48 Hours | 27% | 40% |

| vs. Rizatriptan | 48 Hours | 27.8% | 55.6% |

Frovatriptan has demonstrated efficacy in alleviating the common symptoms associated with migraine attacks. dovepress.com Clinical studies have shown that frovatriptan is effective in treating nausea, photophobia (sensitivity to light), and phonophobia (sensitivity to sound) that accompany migraine headaches. mayoclinic.org The resolution of these associated symptoms was statistically superior for frovatriptan when compared to placebo. dovepress.com

The timing of administration plays a significant role in the effectiveness of frovatriptan. nih.gov Early intervention, when the headache is still mild, has been shown to lead to better outcomes. dovepress.com One study demonstrated that treating a migraine during the mild headache phase resulted in meaningful relief 3.5 to 4 hours earlier than when the headache was severe, and 1.5 hours earlier than when it was moderate. dovepress.com Another randomized, placebo-controlled trial confirmed the statistical efficacy of early treatment with frovatriptan, which also limited migraine-related disability. dovepress.com Administering frovatriptan early in an attack was more effective than placebo followed by a later administration of frovatriptan as the pain progressed. nih.gov

Efficacy in the Acute Treatment of Migraine

Frovatriptan succinate (B1194679) has demonstrated consistent efficacy in the acute management of migraine headaches across numerous clinical trials. Its unique pharmacokinetic profile distinguishes it from other triptans, influencing its clinical performance, particularly in terms of sustained relief.

Headache Response and Pain-Free Rates Across Diverse Patient Populations

Three large-scale, randomized, double-blind, placebo-controlled trials involving 2,676 patients confirmed the clinical efficacy of frovatriptan 2.5 mg for the acute treatment of migraine. researchgate.net In these studies, the headache response at 2 and 4 hours post-dose was significantly greater than with placebo, showing approximately a two-fold measure of effect. researchgate.net A substantial number of patients experienced the onset of headache response within 1.5 hours. researchgate.net

Further comparative studies have evaluated frovatriptan against other triptans. In a pooled analysis of three crossover studies involving 346 patients, the rate of pain-free episodes at 2 hours was 30% with frovatriptan compared to 34% with comparators (rizatriptan, zolmitriptan (B1197), and almotriptan), a difference that was not statistically significant. researchgate.net Similarly, pain relief rates at 2 hours were 55% for frovatriptan and 59% for the comparators. researchgate.net However, in a direct comparison with rizatriptan, frovatriptan demonstrated a higher proportion of patients who were pain-free at 4 hours (38.9% vs. 5.6%). nih.govdovepress.comresearchgate.net

The efficacy of frovatriptan has been found to be consistent across various patient subgroups, including those with obesity and hypertension. dovepress.comnih.gov In obese patients, the headache relapse rate was significantly less for frovatriptan compared to other triptans, suggesting its long half-life may ensure a low rate of recurrence regardless of patient weight. nih.govnih.gov

| Endpoint | Frovatriptan 2.5 mg | Comparator | Study Detail |

|---|---|---|---|

| Pain-Free at 2 hours | 30% | 34% (Rizatriptan, Zolmitriptan, Almotriptan) | Pooled analysis of 3 crossover studies researchgate.net |

| Pain Relief at 2 hours | 55% | 59% (Rizatriptan, Zolmitriptan, Almotriptan) | Pooled analysis of 3 crossover studies researchgate.net |

| Pain-Free at 4 hours | 38.9% | 5.6% (Rizatriptan 10 mg) | Single-center, double-blind study nih.govdovepress.comresearchgate.net |

Analysis of Sustained Pain Relief and Low Recurrence Rates Attributed to Prolonged Half-Life

A defining characteristic of frovatriptan is its long terminal elimination half-life of approximately 26 hours, which is considerably longer than other triptans like rizatriptan (2-3 hours). nih.govdovepress.comnih.govresearchgate.net This pharmacokinetic property is strongly associated with a more sustained treatment effect and a lower incidence of headache recurrence. researchgate.net

In placebo-controlled studies, the 24-hour headache recurrence rate with frovatriptan was low, ranging from 10% to 25%. researchgate.netnih.gov When compared directly with other triptans, frovatriptan consistently demonstrates a significant advantage in preventing headache return.

Versus Rizatriptan : The number of recurrent episodes at 48 hours was significantly higher for rizatriptan-treated patients compared to those treated with frovatriptan (55.6% vs. 27.8%). nih.govdovepress.com

Versus Pooled Comparators : A pooled analysis of studies comparing frovatriptan to rizatriptan, zolmitriptan, and almotriptan (B1666892) found the rate of recurrence was significantly lower with frovatriptan (27% vs. 40%). researchgate.netdovepress.com

This sustained effect, leading to lower relapse rates, is a key clinical benefit, particularly for patients who experience migraines of long duration or frequent recurrence. nih.govnih.gov

| Time Point | Frovatriptan 2.5 mg | Comparator | Study Detail |

|---|---|---|---|

| 48 hours | 27.8% | 55.6% (Rizatriptan 10 mg) | Single-center, double-blind study nih.govdovepress.com |

| Within 48 hours | 27% | 40% (Rizatriptan, Zolmitriptan, Almotriptan) | Pooled analysis of 3 crossover studies researchgate.netdovepress.com |

Dose-Response Relationship Analysis for Efficacy and Tolerability

The optimal dose of frovatriptan was determined through two randomized, placebo-controlled, double-blind, parallel-group trials that investigated a wide range of doses from 0.5 mg to 40 mg. nih.gov

In these dose-ranging studies, frovatriptan doses of 0.5 mg and 1 mg were not found to be more effective than placebo at the 2-hour post-dose mark. nih.gov The 2.5 mg dose was identified as the lowest effective dose for providing relief from migraine and associated symptoms. nih.gov Notably, doses above 2.5 mg did not show any additional increase in efficacy. nih.gov While there was an increase in the incidence of adverse events at doses of 10 mg and above, the vast majority were rated as mild. nih.gov Therefore, the 2.5 mg dose was established as providing the optimal balance of efficacy and tolerability for the acute treatment of migraine. nih.govnih.gov

Efficacy in Specific Migraine Subtypes

Migraine with or without Aura

Frovatriptan has been shown to be an effective treatment for migraine attacks with aura when taken during the headache phase. nih.govnih.gov A meta-analysis of five double-blind, randomized, crossover trials compared the efficacy of frovatriptan 2.5 mg with other triptans (rizatriptan 10 mg, zolmitriptan 2.5 mg, and almotriptan 12.5 mg) in 117 migraine attacks with aura. nih.govnih.gov

The results showed that while all triptans led to a significant improvement in headache, frovatriptan demonstrated superiority in certain endpoints. nih.govnih.gov The mean headache intensity after 2 hours was significantly lower for frovatriptan (1.2 +/- 1.0) compared to the other triptans pooled together (1.6 +/- 1.0). nih.govnih.gov Furthermore, frovatriptan resulted in significantly lower relapse rates at both 24 hours and 48 hours compared to the other triptans in this patient population. nih.govnih.gov This suggests frovatriptan is not only efficacious but may offer a more sustained effect for patients who experience migraine with aura. nih.gov

Efficacy in Menstrual Migraine: Acute Treatment and Intermittent Prophylaxis

Menstrual-related migraine (MRM) attacks are often more severe and longer in duration than non-menstrual attacks. nih.gov Frovatriptan has proven effective both for the acute treatment of these attacks and as an intermittent preventive therapy. nih.gov

Acute Treatment: In a comparative study versus rizatriptan for the acute treatment of MRM, frovatriptan was as effective in immediate relief, with similar pain-free and pain-relief rates at 2 and 4 hours. nih.gov However, frovatriptan showed a significant advantage in sustained effect, with a much lower recurrence rate at 24 hours (10% vs. 32% for rizatriptan). nih.gov Similarly, when compared to zolmitriptan, both were found to be effective for immediate treatment, but frovatriptan was superior in reducing recurrence. nih.gov

Intermittent Prophylaxis: Frovatriptan is also effective as a short-term preventative treatment for MRM. nih.gov Studies have shown that when treatment is started 2 days before the expected onset of headache and continued for 6 days, it is superior to placebo in reducing the frequency of menstrual migraine. nih.govnih.gov

One randomized, double-blind, placebo-controlled study involving 410 women found that frovatriptan 2.5 mg taken twice daily reduced the incidence of menstrual migraine to 8%, compared to 31% with once-daily frovatriptan and 58% with placebo. nih.govnih.gov

A separate analysis in 179 women showed a significantly lower prevalence of MRM with frovatriptan 2.5 mg twice daily (38%) and once daily (51%) compared to placebo (67%). nih.govnih.gov

Comparative Clinical Efficacy and Tolerability Studies

This section delves into the clinical evidence supporting the use of Frovatriptan Succinate for the acute treatment of migraine, comparing its performance against both placebo and other commonly prescribed triptan compounds.

This compound versus Placebo

Multiple randomized, double-blind, placebo-controlled trials have consistently demonstrated the efficacy of this compound in the acute management of migraine headaches. These studies have shown that frovatriptan is significantly more effective than placebo in providing headache relief and achieving a pain-free state.

In three key trials involving a total of 2,676 patients, the headache response at 2 hours post-dosing was significantly greater for frovatriptan compared to placebo. withpower.com The response rates for frovatriptan at 2 hours ranged from 37% to 46%, while the placebo response rates were between 21% and 27%. nih.gov This efficacy was sustained and improved at 4 hours, with 56% to 65% of patients taking frovatriptan reporting a headache response, compared to 31% to 38% in the placebo group. nih.gov

Similarly, pain-free rates were significantly higher with frovatriptan. At 2 hours, 9% to 14% of patients treated with frovatriptan were pain-free, in contrast to only 2% to 3% of those who received a placebo. nih.gov The proportion of pain-free patients increased at the 4-hour mark, with 27% to 32% of the frovatriptan group reporting complete relief, versus 9% to 14% in the placebo group. nih.govnih.gov

Headache recurrence within 24 hours is a critical measure of sustained efficacy. In clinical trials, frovatriptan demonstrated a low incidence of 24-hour headache recurrence, ranging from 10% to 25%. withpower.com This was consistently lower than the recurrence rates observed with placebo, which ranged from 24% to 31%. nih.govnih.gov The sustained response, defined as a headache response at 4 hours with no recurrence within 24 hours, was reported in 47% to 51% of patients in the frovatriptan group, compared with 22% to 27% of those in the placebo group. nih.gov

The tolerability profile of frovatriptan has also been evaluated in comparison to placebo. While the incidence of adverse events was higher in patients treated with frovatriptan (47%) than in those who took a placebo (34%), the spectrum of these events was similar. researchgate.net

Table 1: this compound vs. Placebo - Efficacy Outcomes

| Outcome | Time Point | This compound | Placebo |

|---|---|---|---|

| Headache Response | 2 Hours | 37% - 46% | 21% - 27% |

| 4 Hours | 56% - 65% | 31% - 38% | |

| Pain-Free | 2 Hours | 9% - 14% | 2% - 3% |

| 4 Hours | 27% - 32% | 9% - 14% | |

| Headache Recurrence | 24 Hours | 10% - 25% | 24% - 31% |

This compound versus Other Triptan Compounds (e.g., Sumatriptan, Rizatriptan, Zolmitriptan, Almotriptan, Naratriptan)

Direct head-to-head comparative studies provide valuable insights into the relative efficacy and tolerability of different triptans. Frovatriptan has been compared with several other second-generation triptans in various clinical trials.

Pooled analysis of three double-blind, randomized, crossover studies comparing frovatriptan with rizatriptan, zolmitriptan, and almotriptan found that the rates of pain-free episodes at 2 hours were similar, with 30% for frovatriptan and 34% for the comparators. researchgate.net Likewise, pain relief at 2 hours was comparable between the groups, at 55% for frovatriptan and 59% for the other triptans. researchgate.net

In a direct comparison with rizatriptan, the rates of pain-free episodes at 2 hours were 33% for frovatriptan and 39% for rizatriptan, a non-significant difference. nih.gov However, at 4 hours, frovatriptan showed a higher pain-free rate of 38.9% compared to 5.6% for rizatriptan. nih.gov Another study found no significant difference in pain-free rates at 2 hours between frovatriptan (33%) and rizatriptan (39%), or in pain relief at 2 hours (55% vs. 62%). nih.gov

When compared to zolmitriptan, the 2-hour pain-free rates were 26% for frovatriptan and 31% for zolmitriptan, which was not a statistically significant difference. nih.gov Similarly, the 2-hour pain relief rates were 57% and 58%, respectively. nih.gov In a specific analysis of patients with migraine with aura, frovatriptan demonstrated a significantly higher rate of pain-free episodes at 2 hours (45.8%) compared to zolmitriptan (16.7%). researchgate.net

In a study comparing frovatriptan to almotriptan for menstrual migraine, the pain-free rates at 2 hours were 19% for frovatriptan and 29% for almotriptan, with pain relief rates of 36% and 41%, respectively; these differences were not statistically significant. nih.gov

Table 2: Comparative Efficacy of Frovatriptan vs. Other Triptans at 2 Hours

| Comparator | Frovatriptan Pain-Free Rate | Comparator Pain-Free Rate | Frovatriptan Pain Relief Rate | Comparator Pain Relief Rate |

|---|---|---|---|---|

| Rizatriptan | 33% | 39% | 55% | 62% |

| Zolmitriptan | 26% | 31% | 57% | 58% |

| Almotriptan | 19% | 29% | 36% | 41% |

A key differentiator for frovatriptan in comparative studies is its lower rate of migraine recurrence. This is often attributed to its longer elimination half-life compared to other triptans. nih.gov

In a pooled analysis of three head-to-head trials, the recurrence rate for frovatriptan was significantly lower at 27% compared to 40% for the combined group of rizatriptan, zolmitriptan, and almotriptan. researchgate.net

In a direct comparison with sumatriptan, one randomized controlled trial found that while initial pain relief was comparable, patients taking frovatriptan had significantly lower headache recurrence rates at 24 hours. withpower.com

A study comparing frovatriptan with rizatriptan found a significantly lower rate of recurrent episodes for frovatriptan (21%) versus rizatriptan (43%). nih.gov Another study reported a 48-hour recurrence rate of 27.8% for frovatriptan compared to 55.6% for rizatriptan. nih.gov

In a comparative study against almotriptan, recurrent episodes were significantly less frequent with frovatriptan (30%) versus almotriptan (44%). nih.gov For menstrual migraine, the 24-hour recurrence rate was 8% for frovatriptan and 21% for almotriptan. nih.govresearchgate.net

Table 3: Comparative Migraine Recurrence Rates of Frovatriptan vs. Other Triptans

| Comparator | Frovatriptan Recurrence Rate | Comparator Recurrence Rate | Time Frame |

|---|---|---|---|

| Rizatriptan | 21% | 43% | 48 Hours |

| Zolmitriptan | 15% | 22% | 24 Hours (Menstrual Migraine) |

| Almotriptan | 30% | 44% | 48 Hours |

| Pooled Comparators | 27% | 40% | 48 Hours |

Frovatriptan has generally demonstrated a favorable tolerability profile in comparative studies. A pooled analysis of three studies showed that drug-related adverse events were significantly less frequent with frovatriptan compared to rizatriptan, zolmitriptan, and almotriptan, particularly concerning cardiovascular symptoms. researchgate.net

In a direct comparison with sumatriptan, significantly fewer patients taking frovatriptan experienced adverse events. researchgate.net

When compared with rizatriptan, the number of patients experiencing adverse events was not significantly different, though one study noted fewer adverse events with frovatriptan. nih.govnih.gov

A study comparing frovatriptan to zolmitriptan found that drug-related adverse events were significantly less common with frovatriptan. nih.gov

The tolerability profile between frovatriptan and almotriptan was found to be similar in a head-to-head trial. nih.gov

Pharmacovigilance and Safety Profile of Frovatriptan Succinate

Incidence and Spectrum of Treatment-Emergent Adverse Events in Controlled Clinical Trials

The most common treatment-emergent adverse events, occurring in at least 2% of patients and at a rate at least 1% greater than placebo, were dizziness, paresthesia, headache, dry mouth, fatigue, flushing, hot or cold sensation, dyspepsia, skeletal pain, and chest pain. fda.govfda.govnih.gov Other events like somnolence and nausea occurred at a rate of 2% or more but were equally or more common in the placebo group. fda.gov

The table below details the incidence of these events as reported within 48 hours of drug administration in the pooled data from four placebo-controlled trials. fda.govfda.gov

| Adverse Event | Frovatriptan (B193164) 2.5 mg (n=1554) | Placebo (n=838) |

| Central & Peripheral Nervous System | ||

| Dizziness | 8% | 5% |

| Paresthesia | 4% | 2% |

| Headache | 4% | 3% |

| Gastrointestinal System | ||

| Dry Mouth | 3% | 1% |

| Dyspepsia | 2% | 1% |

| Body as a Whole | ||

| Fatigue | 5% | 2% |

| Hot or Cold Sensation | 3% | 2% |

| Chest Pain | 2% | 1% |

| Musculoskeletal | ||

| Skeletal Pain | 3% | 2% |

| Vascular | ||

| Flushing | 4% | 2% |

This table presents treatment-emergent adverse events with an incidence of ≥2% in the Frovatriptan group and greater than the placebo group. Data sourced from placebo-controlled migraine trials. fda.govfda.gov

The safety of frovatriptan has also been assessed in long-term, open-label studies. fda.gov In one study lasting up to 12 months, 496 patients treated 13,878 migraine attacks. nih.gov The profile of adverse events observed in this long-term setting was similar to that seen in short-term, placebo-controlled trials. hres.ca The most frequently reported adverse events in the long-term study included nausea, dizziness, fatigue, somnolence, headache, dyspepsia, skeletal pain, flushing, and paresthesia. hres.ca Frovatriptan was reported to be well-tolerated over the 12-month period. nih.gov

Discontinuation rates due to adverse events serve as an indicator of a drug's tolerability. In four short-term, placebo-controlled trials, only 1% (16 out of 1,554) of patients treated with frovatriptan withdrew from the studies because of treatment-emergent adverse events. fda.govhres.ca In a long-term, open-label study that continued for up to one year, the discontinuation rate due to adverse events was 5% (26 out of 496 patients). fda.govfda.govhres.ca

Influence of Patient Demographics (Gender, Age, Race) and Concomitant Medications on Adverse Event Incidence

Analysis of data from placebo-controlled clinical trials indicates that the incidence of adverse events was not affected by gender or age. fda.govhres.cahres.ca While the systemic exposure to frovatriptan is approximately 1.5- to 2-fold higher in elderly subjects (ages 65-77) and 2-fold greater in females than males, this did not translate to a higher incidence of adverse events in these populations. fda.govfda.govhres.ca Similarly, concomitant medications commonly used by migraine patients did not appear to influence the rate of adverse events. fda.govhres.cahres.ca There was insufficient data to properly assess the impact of race on the incidence of adverse events. fda.govfda.govhres.ca

Cardiovascular Safety Assessments

The cardiovascular safety of 5-HT1 agonists, including frovatriptan, is a key area of pharmacovigilance due to their vasoconstrictive properties.

Like other 5-HT1 agonists, frovatriptan has the potential to cause coronary artery vasospasm. fda.govdrugs.com For this reason, its use is contraindicated in patients with documented ischemic or vasospastic coronary artery disease (CAD), including Prinzmetal's angina. fda.govdrugs.com Rare but serious cardiac events, such as acute myocardial infarction, life-threatening cardiac rhythm disturbances, and death, have been reported within a few hours of administration of 5-HT1 agonists, sometimes in patients without known CAD. fda.govdrugs.com

Despite these risks associated with the drug class, premarketing clinical trials involving over 3,000 migraine patients treated with frovatriptan did not report any deaths or serious cardiac events related to its use. fda.govhres.ca Furthermore, a specific study was conducted to evaluate the cardiovascular effects of frovatriptan in patients with or at high risk for coronary artery disease. nih.govnih.gov In this randomized, double-blind, placebo-controlled study, frovatriptan was not associated with an increase in clinically significant ECG changes, ischemia, or arrhythmias compared to placebo. nih.govnih.gov In fact, the incidence of significant ECG changes was statistically significantly lower at 4 hours post-dose for frovatriptan compared to placebo. nih.gov

Evaluation in Patient Populations with Existing Cardiovascular Risk Factors or Disease (e.g., Coronary Artery Disease, Hypertension)

The use of frovatriptan succinate (B1194679) in patients with existing cardiovascular risk factors or established cardiovascular disease requires careful consideration due to the vasoconstrictive nature of the triptan class of drugs.

Contraindications and Precautions: Frovatriptan succinate is contraindicated in individuals with a history of, or current symptoms consistent with, ischemic coronary artery disease (CAD), such as angina pectoris, myocardial infarction, or documented silent ischemia drugs.comnih.gov. It is also contraindicated in patients with coronary artery vasospasm, including Prinzmetal's angina, as well as those with a history of stroke, transient ischemic attack (TIA), or peripheral vascular disease drugs.comnih.govnih.gov. Uncontrolled hypertension is another contraindication for the use of frovatriptan nih.govnih.gov.

Evaluation in High-Risk Patients: For patients with multiple cardiovascular risk factors—such as hypertension, hypercholesterolemia, smoking, obesity, diabetes, and a strong family history of CAD—but without a formal diagnosis of cardiovascular disease, a thorough cardiovascular evaluation is recommended before initiating treatment with this compound nih.govnih.gov. If the evaluation is satisfactory, it is often advised that the first dose be administered in a medically supervised setting nih.gov. For individuals with multiple risk factors who are intermittent long-term users of frovatriptan, periodic cardiovascular evaluations should be considered drugs.com.

Studies in Patients with Cardiovascular Risk: A randomized, double-blind, placebo-controlled study investigated the cardiovascular effects of frovatriptan in migraine sufferers who had, or were at high risk for, coronary artery disease. The findings of this study suggested that frovatriptan was well-tolerated and was not associated with an increase in cardiovascular monitoring abnormalities nih.gov. In a review of randomized studies focusing on hypertensive and normotensive individuals, frovatriptan was found to have a sustained antimigraine effect in both groups, with no observed increase in blood pressure or heart rate in the hypertensive subjects nih.gov.

| Patient Population | Recommendation/Finding | Source |

|---|---|---|

| Established Coronary Artery Disease (CAD) | Contraindicated | drugs.comnih.gov |

| Uncontrolled Hypertension | Contraindicated | nih.govnih.gov |

| Multiple Cardiovascular Risk Factors (without diagnosed CAD) | Perform cardiovascular evaluation prior to use. Consider first dose in a medically-supervised setting. | nih.govnih.gov |

| Hypertensive Patients (controlled) | No significant increase in blood pressure or heart rate observed in a review of randomized studies. | nih.gov |

Effects on Pulmonary Artery Pressure and Electrocardiographic Changes

Pulmonary Artery Pressure: There is a lack of specific data from preclinical or clinical studies on the direct effects of this compound on pulmonary artery pressure. While an 18% increase in mean pulmonary artery pressure has been noted following the administration of another 5-HT1 agonist, this finding cannot be directly extrapolated to frovatriptan mayoclinic.org.

Electrocardiographic (ECG) Changes: Clinical trials have not found an association between the use of this compound and arrhythmias or ischemic ECG changes mayoclinic.orgnih.gov. In a study involving patients with or at high risk of coronary artery disease, the incidence of clinically significant electrocardiogram changes was not increased with frovatriptan compared to placebo nih.gov. In fact, at the 4-hour post-dose mark, the incidence of such changes was significantly lower in the frovatriptan group. The study also found that the incidence of arrhythmias was higher in the placebo group nih.gov.

Central Nervous System Safety Considerations

Potential for Serotonin (B10506) Syndrome in Conjunction with Other Serotonergic Agents:

Serotonin syndrome is a potentially life-threatening condition that can occur with the use of serotonergic agents. The risk is heightened when multiple such agents are used concurrently richmondeye.comresearchgate.net. Symptoms of serotonin syndrome can include mental status changes (e.g., agitation, hallucinations, coma), autonomic instability (e.g., tachycardia, labile blood pressure, hyperthermia), neuromuscular aberrations (e.g., hyperreflexia, incoordination), and/or gastrointestinal symptoms (e.g., nausea, vomiting, diarrhea) mayoclinic.orgnih.gov.

The concomitant use of frovatriptan with other serotonergic drugs, such as selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), tricyclic antidepressants (TCAs), and monoamine oxidase (MAO) inhibitors, may increase the risk of developing serotonin syndrome drugs.comrichmondeye.com. Therefore, careful patient observation is advised when frovatriptan is co-administered with these medications, particularly during the initiation of treatment and with any dose increases mayoclinic.orgnih.govsemanticscholar.org.

| Symptom Category | Examples | Source |

|---|---|---|

| Mental Status Changes | Agitation, hallucinations, coma | mayoclinic.orgnih.gov |

| Autonomic Instability | Tachycardia, labile blood pressure, hyperthermia | mayoclinic.orgnih.gov |

| Neuromuscular Aberrations | Hyperreflexia, incoordination | mayoclinic.orgnih.gov |

| Gastrointestinal Symptoms | Nausea, vomiting, diarrhea | mayoclinic.orgnih.gov |

Other Neurological and Psychiatric Adverse Events (e.g., Dysesthesia, Hypoesthesia, Insomnia, Anxiety, Drowsiness):

In clinical trials, a range of neurological and psychiatric adverse events have been reported with the use of this compound. Frequently reported neurological events include dysesthesia (abnormal sensation) and hypoesthesia (decreased sensation) fda.govnih.gov. Other commonly reported side effects are dizziness and drowsiness drugs.com.

Psychiatric adverse events that have been noted include insomnia and anxiety fda.gov. Less common, but more severe, mood or mental state changes such as increased agitation or depression have also been reported, although these are rare drugs.com.

Ocular Safety Investigations, including Melanin (B1238610) Binding

The safety of this compound with respect to ocular health has been a subject of investigation, particularly concerning its potential to bind to melanin-containing tissues within the eye.

Melanin Binding: A study conducted in pigmented rats administered a single oral dose of radiolabeled frovatriptan found that 28 days after administration, the radioactivity in the eye was 87% of the level measured after 8 hours fda.gov. This finding suggests that frovatriptan and/or its metabolites may bind to the melanin in the eye fda.gov. The potential for accumulation in melanin-rich tissues over time raises the possibility of toxicity in these tissues with extended use fda.gov. However, it is important to note that no treatment-related effects on the retina were observed in the toxicity studies conducted fda.gov.

Ocular Adverse Events: While specific long-term ocular safety studies for frovatriptan are not extensively detailed in the available literature, reports of transient and permanent blindness and significant partial vision loss have been associated with the use of the 5-HT1 agonist class of drugs drugs.comfda.gov. Patients experiencing blurred vision, difficulty with reading, or any other change in vision while using frovatriptan are advised to consult their doctor, who may recommend an examination by an ophthalmologist drugs.commayoclinic.org.

Reproductive and Developmental Toxicology Studies

The potential effects of this compound on reproduction and development have been evaluated in animal studies. In pregnant rats, the administration of frovatriptan during the period of organogenesis was associated with an increased incidence of fetal abnormalities, including dilated ureters, unilateral and bilateral pelvic cavitation, and hydronephrosis, at doses that were significantly higher than the maximum recommended human dose. A slight delay in fetal maturation was also observed richmondeye.com.

In studies involving pregnant rabbits, no effects on fetal development were noted when frovatriptan was administered throughout the period of organogenesis richmondeye.com.

There are no adequate and well-controlled studies of this compound in pregnant women. Therefore, its use during pregnancy should only be considered if the potential benefit to the mother justifies the potential risk to the fetus richmondeye.com. It is not known whether frovatriptan is excreted in human milk. However, frovatriptan and/or its metabolites have been found in the milk of lactating rats richmondeye.com.

Embryofetal Development Research

Studies in animal models have been conducted to evaluate the potential effects of this compound on embryofetal development. These studies, primarily in rats and rabbits, provide insights into the safety profile of the compound during pregnancy.

In a study involving pregnant rats, frovatriptan was administered orally during the period of organogenesis. The results indicated developmental toxicity at doses that were also associated with maternal toxicity. Specifically, decreased fetal body weights, an increase in skeletal variations such as incomplete ossification, and reduced fetal survival were observed.

Developmental toxicity studies were also performed in pregnant rabbits with oral administration of frovatriptan during organogenesis. These studies revealed an increased incidence of fetal abnormalities, including ventricular septal defects, umbilical hernia, and fused sternebrae, at a dose that produced maternal toxicity. Skeletal variations like incomplete ossification were also noted. A no-effect dose for developmental toxicity was established in this species.

Furthermore, research in lactating rats has shown that frovatriptan and/or its metabolites are excreted in milk, with concentrations reaching up to four times higher than those in the plasma.

The following tables summarize the key findings from the embryofetal development studies.

Table 1: Summary of Embryofetal Development Study in Rats

| Dose Level (mg/kg/day) | Maternal Toxicity | Embryofetal Effects |

|---|---|---|

| 25 | Not specified | No adverse effects observed (No-Effect Dose) |

| 100 | Present | Decreased fetal body weight, increased skeletal variations, decreased fetal survival |

Table 2: Summary of Embryofetal Development Study in Rabbits

| Dose Level (mg/kg/day) | Maternal Toxicity | Embryofetal Effects |

|---|---|---|

| 10 | Not specified | No adverse effects on development observed (No-Effect Dose) |

Fertility and Fecundity Studies

The potential impact of this compound on fertility and reproductive performance has been investigated in non-clinical studies involving male and female rats.

The table below details the findings from the fertility and fecundity studies in rats.

Table 3: Summary of Fertility and Fecundity Study in Rats

| Species | Sex | Highest Dose Tested (mg/kg/day) | Effects on Fertility/Fecundity | Other Reproductive Findings |

|---|

Drug Drug Interaction Research with Frovatriptan Succinate

Mechanisms of Interaction: Pharmacokinetic versus Pharmacodynamic

Drug interactions are broadly categorized as either pharmacokinetic or pharmacodynamic. Pharmacokinetic interactions involve one drug affecting the absorption, distribution, metabolism, or excretion of another, thereby altering its concentration in the body. nih.gov Pharmacodynamic interactions, on the other hand, occur when drugs with similar or opposing effects act on the same target or physiological system, leading to an additive, synergistic, or antagonistic effect. medscape.commedscape.com

Frovatriptan (B193164) appears to have a low risk of clinically significant pharmacokinetic interactions. nih.govnih.gov In vitro studies have shown that it does not significantly inhibit or induce cytochrome P450 (CYP450) isoenzymes, which are responsible for the metabolism of many drugs. nih.govdrugs.com Specifically, CYP1A2 is the principal enzyme involved in frovatriptan's metabolism. nih.gov While co-administration with substances that modify CYP1A2 activity, such as oral contraceptives and fluvoxamine (B1237835), can slightly increase frovatriptan concentrations, and smoking can slightly decrease them, these changes are not considered clinically significant due to frovatriptan's large therapeutic index. nih.gov

The majority of clinically important interactions involving frovatriptan are pharmacodynamic in nature. These interactions primarily stem from the additive effects on serotonin (B10506) levels or vasoconstriction when frovatriptan is co-administered with other serotonergic or vasospastic agents.

Interactions with Other Serotonergic Agents

Frovatriptan is a selective serotonin 5-HT1B/1D receptor agonist. fda.gov When taken in combination with other drugs that increase serotonin levels, there is a potential risk of serotonin syndrome, a rare but serious condition. nih.govdoctorabad.com Symptoms of serotonin syndrome can include mental status changes (e.g., agitation, hallucinations, coma), autonomic instability (e.g., tachycardia, labile blood pressure, hyperthermia), and neuromuscular aberrations (e.g., hyperreflexia, incoordination). nih.govcmaj.ca

The concurrent use of triptans with SSRIs or SNRIs has been a subject of scrutiny due to the theoretical risk of serotonin syndrome. nih.govmayoclinic.org Both classes of drugs increase synaptic serotonin levels, and their combined use could potentiate this effect. mayoclinic.org The U.S. Food and Drug Administration (FDA) issued an alert in 2006 regarding this potential interaction. nih.gov

However, subsequent research and clinical experience suggest that the risk of serotonin syndrome with this combination is very low. mayoclinic.orgnih.govuspharmacist.com Studies have shown that millions of patients have used these medications together safely. mayoclinic.org While caution and patient monitoring are advised, especially during treatment initiation and dose adjustments, the benefits of treating comorbid migraine and depression often outweigh the risks. doctorabad.comnationalmigrainecentre.org.uk

| Interacting Drug Class | Example Drugs | Potential Effect | Mechanism | Recommendation |

| SSRIs | Fluoxetine, Escitalopram medscape.com | Serotonin Syndrome nih.gov | Additive serotonergic effects medscape.com | Monitor closely, especially at initiation and with dose increases. doctorabad.com |

| SNRIs | Duloxetine, Desvenlafaxine medscape.com | Serotonin Syndrome nih.gov | Additive serotonergic effects medscape.com | Monitor closely, especially at initiation and with dose increases. doctorabad.com |

Similar to SSRIs and SNRIs, TCAs can also increase serotonin levels. nih.gov Therefore, co-administration with frovatriptan carries a potential risk of serotonin syndrome. medscape.comnih.gov Patients taking both a triptan and a TCA should be monitored for symptoms of serotonin syndrome. nih.gov

| Interacting Drug Class | Example Drugs | Potential Effect | Mechanism | Recommendation |

| TCAs | Amitriptyline, Nortriptyline, Clomipramine, Doxepin medscape.com | Serotonin Syndrome nih.gov | Additive serotonergic effects medscape.com | Monitor therapy. medscape.com |

Unlike some other triptans, frovatriptan is not metabolized by monoamine oxidase (MAO). nih.govamericanmigrainefoundation.org Therefore, a pharmacokinetic interaction with MAOIs is not expected. nih.gov Studies with the MAO-A inhibitor moclobemide (B1677376) did not show any effect on the pharmacokinetics of frovatriptan. nih.govhres.ca

| Interacting Drug | Potential Effect | Mechanism | Recommendation |

| Moclobemide | No significant pharmacokinetic interaction. nih.gov | Frovatriptan is not a substrate for MAO. nih.gov | No dose adjustment is likely required. nih.gov |

| Phenelzine | Increased risk of serotonin syndrome. medscape.com | Additive pharmacodynamic effect. medscape.com | Avoid or use an alternative drug. medscape.com |

| Isocarboxazid | Increased levels of frovatriptan. medscape.com | Decreased metabolism. medscape.com | Contraindicated. medscape.com |

| Tranylcypromine | Increased risk of serotonin syndrome. medscape.com | Additive serotonergic effects. medscape.com | Avoid or use an alternative drug. medscape.com |

| Linezolid | Increased risk of serotonin syndrome. medscape.com | MAO-A inhibition by linezolid. medscape.com | Avoid or use an alternative drug. medscape.com |

The co-administration of frovatriptan with other 5-HT1 agonists (triptans) is contraindicated within a 24-hour period. nih.govfda.govmayoclinic.org This is due to the potential for additive vasospastic effects on coronary arteries. nih.gov The combined use could lead to an increased risk of coronary artery vasospasm and other ischemic events. drugs.com

| Interacting Drug Class | Example Drugs | Potential Effect | Mechanism | Recommendation |

| Other 5-HT1 Agonists | Sumatriptan, Rizatriptan (B1679398), Almotriptan (B1666892), Eletriptan (B1671169), Naratriptan, Zolmitriptan (B1197) mayoclinic.orgmedindia.net | Additive vasospastic effects. nih.gov | Pharmacodynamic synergism. medscape.com | Contraindicated within 24 hours of each other. nih.gov |

Interactions with Ergot-Containing Medications (e.g., Ergotamine, Dihydroergotamine, Methysergide)

Ergot-containing medications are also used in the treatment of migraine and, like triptans, can cause vasoconstriction. mayoclinic.org The concurrent use of frovatriptan and ergot-containing drugs within 24 hours of each other is contraindicated. nih.govdrugs.com This is because of the potential for additive and prolonged vasospastic reactions, which can increase the risk of ischemia. nih.govdrugs.comdrugs.com

Interestingly, one study noted that co-administration of ergotamine tartrate resulted in a slight decrease in the Cmax and AUC of frovatriptan, though this finding was not considered clinically significant. nih.govnih.gov The primary concern remains the pharmacodynamic interaction leading to enhanced vasoconstriction. medscape.com

| Interacting Drug | Potential Effect | Mechanism | Recommendation |

| Ergotamine | Additive vasospastic reactions. nih.govdrugs.com | Additive pharmacologic effects. drugs.com | Contraindicated within 24 hours of each other. nih.govdrugs.com |

| Dihydroergotamine | Additive vasospastic reactions. medscape.com | Pharmacodynamic synergism. medscape.commedscape.com | Contraindicated within 24 hours of each other. medscape.com |

| Methysergide | Increased vasoconstricting activities. drugbank.com | Additive effects. drugbank.com | Contraindicated within 24 hours of each other. drugs.com |

Interactions Affecting Frovatriptan Pharmacokinetics

Research into the drug-drug interaction profile of frovatriptan succinate (B1194679) has elucidated how co-administered substances can alter its pharmacokinetic properties. These interactions primarily involve effects on the absorption and metabolism of frovatriptan, leading to changes in its plasma concentration.

Oral Contraceptives

The concurrent use of oral contraceptives has been shown to increase the plasma concentrations of frovatriptan. drugs.comdrugs.com A retrospective analysis of pharmacokinetic data gathered from female participants across various trials revealed that the mean peak plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of frovatriptan are approximately 30% higher in individuals taking oral contraceptives compared to those who are not. drugs.comdrugs.comfda.govhres.ca Another source reported this increase to be approximately 40%. nih.gov The precise mechanism behind this interaction has not been established. drugs.comdrugs.com It is also unknown if hormonal contraceptives administered through other routes, such as intravaginal or transdermal systems, would have a similar effect on the pharmacokinetics of frovatriptan. drugs.comdrugs.com Despite these observed changes, the interaction is generally considered unlikely to be of clinical significance. drugs.comdrugs.com

Table 1: Effect of Oral Contraceptives on Frovatriptan Pharmacokinetics

| Pharmacokinetic Parameter | Change in Frovatriptan Level | Source |

|---|---|---|